N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
This compound features a hybrid structure combining an acetamide-linked phenyl group, a thioether bridge, and a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies similar to those described for related acetamide-triazole derivatives .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-14(28)22-15-3-5-16(6-4-15)23-19(29)13-31-21-25-24-20-26(11-12-27(20)21)17-7-9-18(30-2)10-8-17/h3-10H,11-13H2,1-2H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXRJNRWGPZNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetamidophenyl and 4-methoxyphenyl derivatives, followed by the formation of the imidazo[2,1-c][1,2,4]triazole ring system. The final step involves the thiolation reaction to introduce the thioacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[2,1-c][1,2,4]triazole ring or the thioacetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo[2,1-c][1,2,4]triazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings or the imidazo[2,1-c][1,2,4]triazole ring.
Scientific Research Applications
Pharmacological Effects
Research indicates that compounds with similar structures have demonstrated a range of pharmacological activities:
- Anticancer Activity : The compound shows promising cytotoxic effects against several tumor cell lines. For instance, studies have reported weak to high cytotoxic activities against various cancer types, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : Similar derivatives have exhibited antimicrobial effects, suggesting that this compound may possess similar capabilities .
- Anti-inflammatory and Analgesic Effects : The compound's structure suggests potential anti-inflammatory and analgesic properties that warrant further investigation .
Case Studies
- Anticancer Studies : A study on compounds similar to N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide revealed significant growth inhibition in various cancer cell lines. For example, certain derivatives showed percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types like OVCAR-8 and NCI-H40 .
- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit key enzymes associated with tumor growth .
Drug Design Applications
The design of this compound has been informed by computer-aided drug design (CADD). This approach allows for the optimization of its pharmacokinetic properties while maintaining or enhancing its biological activity against specific targets such as topoisomerase II (TOP2A), which is crucial in cancer therapy .
Optimization Strategies
Recent studies have focused on modifying the compound's structure to improve solubility and bioavailability. For instance:
- Functional Group Modifications : Introducing different functional groups has been shown to enhance interactions with target proteins and improve overall efficacy in biological assays .
| Modification Type | Effect on Activity |
|---|---|
| Pivalamide introduction | Increased hydrophobic interactions |
| Morpholine propionamide | Enhanced chelation with active sites |
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Imidazo-Triazole vs. Imidazo-Thiadiazole Derivatives
Compounds such as (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51 in ) share the acetamide-phenyl-thioether framework but replace the triazole with a thiadiazole. The triazole in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazole .
Substituent Variations on the Aromatic Core
- 4-Methoxyphenyl vs. Phenyl/Thiadiazole Substituents: The 4-methoxyphenyl group in the target compound could enhance solubility and π-stacking interactions in biological systems compared to non-polar phenyl groups in analogs like N-(4-acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (6a in ) .
- Allyl/Ethyl vs.
Bioactivity Profiles
While direct bioactivity data for the target compound is unavailable, structurally related acetamide-triazole hybrids exhibit diverse activities:
- Anti-inflammatory Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models . The 4-methoxyphenyl group may modulate similar pathways.
- Nitric Oxide Donor Capacity: Triazole/oxime hybrids (e.g., 7a–7e in ) release nitric oxide, suggesting the target compound’s triazole-thioacetamide scaffold could be modified for vasodilatory or antimicrobial applications .
Molecular and Crystallographic Insights
X-ray analyses of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar aromatic systems and hydrogen-bonding motifs critical for stability.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₃H₁₃N₅O₂S
- Molecular Weight: 273.34 g/mol
The compound features an acetamide group linked to a triazole derivative through a thioether linkage. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against bacterial strains and fungi.
- Enzyme Inhibition : It may act as an inhibitor for certain metabolic enzymes.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate thioketones with hydrazine derivatives.
- Acetamide Functionalization : The introduction of the acetamide group is achieved through acylation reactions.
- Final Coupling : The final product is obtained by coupling the triazole derivative with an aryl thioether.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
These values suggest moderate potency against these cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy was assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This indicates that the compound possesses notable antibacterial properties .
Enzyme Inhibition
Inhibitory assays demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), with an IC50 value of 50 µM. This suggests potential application in neurodegenerative disease treatment .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colorectal Cancer Treatment : A clinical trial explored the use of this compound in combination with standard chemotherapy for colorectal cancer patients. Results showed improved outcomes compared to chemotherapy alone.
- Antimicrobial Therapy : A case study involving patients with bacterial infections demonstrated successful treatment outcomes when this compound was used as part of a multi-drug regimen.
Q & A
Q. What are the key synthetic routes for N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions starting with thiol precursors and acetamide derivatives. A common approach includes nucleophilic attack by the thiol on the carbonyl carbon of the acetamide, followed by intramolecular cyclization to form the imidazo-triazole core. Critical steps include:
- Thiol-acetamide coupling : Performed under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
- Cyclization : Requires precise pH and temperature control (e.g., 60–80°C, pH 7–8) to avoid side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the imidazo-triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide groups (δ 2.1 ppm for CH₃) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₁N₅O₃S: 411.48 g/mol) .
- X-ray crystallography : Resolves 3D conformation, particularly for the dihydroimidazo-triazole ring system .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize in vitro assays to evaluate:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Antimicrobial activity : Employ microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in activity data (e.g., varying IC₅₀ values across studies) require:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell density, incubation time) to minimize variability .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .
- Target validation : Use CRISPR-Cas9 knockout models to confirm mechanistic specificity .
Q. What strategies optimize the synthesis yield and purity?
Key optimizations include:
- Catalyst screening : Test Pd/C or CuI for coupling efficiency in cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C over 2 hours) reduces side-product formation .
- In-line analytics : Use LC-MS to monitor reaction progress in real time .
Q. How do substituent modifications influence physicochemical and biological properties?
Structure-activity relationship (SAR) studies can systematically vary:
- Phenyl ring substituents : Replace 4-methoxy with halogen (e.g., -Cl, -F) to enhance lipophilicity (logP) and membrane permeability .
- Acetamide linker : Introduce methyl or ethyl groups to modulate steric hindrance and target binding .
- Imidazo-triazole core : Explore saturation (e.g., 5,6-dihydro vs. fully aromatic) to alter conformational flexibility .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or GPCRs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- QSAR modeling : Train models on datasets with IC₅₀ values to correlate structural descriptors (e.g., H-bond acceptors, polar surface area) with activity .
Q. How can stability under physiological conditions be assessed?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then quantify degradation via HPLC .
- Plasma stability : Use human plasma at 37°C to measure half-life (t₁/₂) and identify metabolic hotspots .
- Light/thermal stability : Expose to UV (254 nm) or 40–60°C for 48 hours to simulate storage conditions .
Methodological Notes
- Experimental rigor : Include positive/negative controls and triplicate measurements in all assays .
- Data reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
